5-Hydroxy-2'-methoxyflavone
Description
General Overview of the Flavonoid Class and Their Significance in Natural Products Research
Flavonoids are a large and diverse group of secondary metabolites found throughout the plant kingdom. nih.govfoodengprog.org These polyphenolic compounds are synthesized by plants through the phenylpropanoid pathway and play crucial roles in their growth, defense against pathogens, and pigmentation. foodengprog.org Structurally, flavonoids share a common C6-C3-C6 carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring (C). This basic structure gives rise to several subclasses based on the oxidation state and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.com
The significance of flavonoids in natural products research stems from their wide array of biological activities. nih.govcambridge.org They are renowned for their antioxidant properties, which help protect cells from damage caused by reactive oxygen species (ROS). foodengprog.org Beyond their antioxidant capacity, flavonoids have demonstrated anti-inflammatory, antimicrobial, antiviral, cardioprotective, neuroprotective, and anticancer effects. nih.govmdpi.com This broad spectrum of activities has made flavonoids a subject of intense scientific investigation for their potential applications in pharmaceuticals, nutraceuticals, and cosmetics. nih.govcambridge.org
Specific Context of Hydroxylated and Methoxylated Flavones
Within the flavone (B191248) subclass, the presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavonoid skeleton are critical determinants of their biological properties. nih.gov These functional groups significantly influence the molecule's polarity, metabolic stability, and ability to interact with biological targets such as enzymes and receptors. nih.govmdpi.com
Hydroxylated flavones, those bearing one or more hydroxyl groups, are often potent antioxidants due to the hydrogen-donating ability of the hydroxyl group, which can neutralize free radicals. preprints.org The position of these hydroxyl groups is crucial; for instance, a hydroxyl group at the C5 position can form a hydrogen bond with the C4-keto group, influencing the molecule's planarity and interaction with biological targets. mdpi.compreprints.org
Methoxylated flavones, on the other hand, where one or more hydroxyl groups are replaced by methoxy groups, often exhibit enhanced metabolic stability. nih.gov The methoxy groups can protect the flavonoid from rapid metabolism in the liver and intestines, potentially leading to greater bioavailability. nih.gov Research has shown that methoxylation can sometimes lead to more potent antiproliferative activity against cancer cells compared to their hydroxylated counterparts. nih.govmdpi.com The interplay between hydroxylation and methoxylation is a key area of research, as the combination of these groups can yield compounds with unique and potent biological activities. mdpi.com Studies have shown that the presence of both hydroxy and methoxy groups can contribute to enhanced cytotoxic effects in cancer cell lines. mdpi.com
Introduction to 5-Hydroxy-2'-methoxyflavone: Chemical Structure and Research Relevance
This compound is a specific flavone derivative that embodies the structural features of both hydroxylated and methoxylated flavones. ontosight.ai Its chemical structure consists of the core flavone backbone with a hydroxyl group attached to the 5th position of the A-ring and a methoxy group at the 2'-position of the B-ring. ontosight.aichemicalbook.com
The research relevance of this compound lies in its potential biological activities, which are being actively investigated. ontosight.ai Like many flavonoids, it is studied for its antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The presence of the 5-hydroxyl group is considered pivotal for some of the observed biological effects, including enhanced inhibitory activity against certain cancer cells. nih.gov The combination of the hydroxyl group at the 5-position and the methoxy group at the 2'-position creates a unique chemical entity whose specific interactions with biological systems are of significant interest to researchers in pharmacology and biochemistry. ontosight.ai
| Property | Data | Source |
| IUPAC Name | 5-hydroxy-2-(2-methoxyphenyl)chromen-4-one | ontosight.ai |
| CAS Number | 6665-71-0 | ontosight.aichemicalbook.com |
| Molecular Formula | C16H12O4 | ontosight.ai |
| Molecular Weight | 268.26 g/mol | ontosight.ai |
| Synonyms | 5-hydroxy-2'--methoxyflavone, CHEMBL2386666 | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
5-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-13-7-3-2-5-10(13)15-9-12(18)16-11(17)6-4-8-14(16)20-15/h2-9,17H,1H3 |
InChI Key |
OHYPQURAHPKQEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=CC=C3O2)O |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Flavonoid Compounds
Botanical Sources of Flavonoids and Methoxyflavones
Flavonoids are ubiquitous plant metabolites, but the occurrence of specific structures, particularly methoxylated ones, is often unique to certain plant families and species. researchgate.netresearchgate.net Lipophilic flavones with multiple methoxy (B1213986) groups are commonly found in families such as Lamiaceae (mint family), Asteraceae (daisy family), and Rutaceae (citrus family). researchgate.net
The target compound of this article, 5-Hydroxy-2'-methoxyflavone , has been successfully isolated from the aerial parts of Hottonia palustris, also known as the water violet. nih.gov This discovery highlights the plant as a natural source for this specific methoxyflavone.
While the natural occurrence of this compound appears to be rare, other methoxyflavones are more widely distributed. For instance, polymethoxyflavones are found in significant amounts in citrus fruits. biosynth.com The rhizomes of Kaempferia parviflora (black ginger) are a rich source of various methoxyflavones, including 5,7-dimethoxyflavone (B190784). ctu.edu.vnresearchgate.net Similarly, the leaves of Muntingia calabura have been found to contain several methoxyflavones such as 5-hydroxy-7-methoxyflavone and 5-hydroxy-3,7-dimethoxyflavone. phcogj.com
The following table summarizes the botanical sources for a selection of methoxyflavones.
| Compound Name | Botanical Source | Plant Family | Reference |
| This compound | Hottonia palustris | Primulaceae | nih.gov |
| 5-Hydroxy-7-methoxyflavone | Muntingia calabura | Muntingiaceae | phcogj.combiosynth.com |
| 5,7-Dimethoxyflavone | Kaempferia parviflora | Zingiberaceae | ctu.edu.vnresearchgate.net |
| 5-Hydroxy-3,7-dimethoxyflavone | Muntingia calabura | Muntingiaceae | phcogj.combiosynth.com |
| Polymethoxyflavones (general) | Citrus species | Rutaceae | biosynth.com |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Artemisia monosperma | Asteraceae | nih.gov |
Isolation Techniques for Flavonoids from Plant Materials
The extraction and purification of flavonoids from plant materials is a critical step for their study and utilization. The choice of method depends on the chemical nature of the target compound, the composition of the plant matrix, and the desired scale of isolation. researchgate.net
Solvent Extraction
Solvent extraction is the most common initial step to obtain crude flavonoid extracts from plant tissues. nih.gov The selection of the solvent is crucial; polar flavonoids are more soluble in alcohols and aqueous mixtures, while less polar (aglycone) flavonoids, including many methoxyflavones, are better extracted with solvents like chloroform, diethyl ether, or ethyl acetate (B1210297). mdpi.com
Common solvent extraction methods include:
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. nih.gov It is widely used, and methanol (B129727) is a frequently chosen solvent for extracting citrus flavonoids. nih.gov
Soxhlet Extraction: This is a continuous extraction method that uses a smaller amount of solvent compared to maceration. nih.gov It is highly efficient but requires that the target compounds are stable at the boiling point of the solvent. nih.gov For example, 70% ethanol (B145695) has been used in Soxhlet extractors to isolate flavonoids. unimi.it
Supercritical Fluid Extraction (SFE)
SFE is a modern, "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. researchgate.net SC-CO₂ is particularly advantageous because it is non-toxic, non-flammable, and its solvent properties can be tuned by changing the pressure and temperature. unimi.it For extracting moderately polar flavonoids, a polar co-solvent (modifier) like ethanol is often added to the CO₂. phcogj.com Studies on hops have shown that optimal flavonoid recovery can be achieved at specific conditions of temperature, pressure, and ethanol concentration. phcogj.com The pressure plays a dominant role in SFE, as it increases the density of the SC-CO₂ and thus its solvating power. unimi.it
Chromatography
Following initial extraction, chromatography is essential for the separation and purification of individual flavonoids from the complex crude extract. researchgate.net
Column Chromatography (CC): This is a fundamental purification technique. Stationary phases like silica (B1680970) gel and polyamide are commonly used. hmdb.ca Sephadex LH-20, a size-exclusion chromatography resin, is particularly effective for separating flavonoids and has been widely used for the purification of various flavone (B191248) and flavonol derivatives. chemfaces.combiosynth.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of compounds. iiim.res.in Reversed-phase columns (like C18) are most common, where a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures) is used to elute compounds from a non-polar stationary phase. iiim.res.in
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing the irreversible adsorption of samples. hmdb.ca It has been successfully applied to separate flavonoids from various plant sources by selecting an appropriate two-phase solvent system. hmdb.caiiim.res.in
The isolation of this compound from Hottonia palustris involved initial extraction with various solvents followed by chromatographic techniques to purify the final compound. nih.gov
| Isolation Technique | Principle | Common Application | Reference |
| Solvent Extraction | Differential solubility of compounds in a chosen solvent. | Initial extraction of crude flavonoids from plant material. | nih.govnih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO₂) as tunable solvents. | "Green" extraction of flavonoids, often with a co-solvent. | researchgate.netphcogj.comunimi.it |
| Column Chromatography (CC) | Separation based on differential adsorption to a solid stationary phase. | Fractionation of crude extracts and purification of compounds. | hmdb.cabiosynth.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Final purification of high-purity flavonoids. | iiim.res.in |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation of complex mixtures and purification of target compounds. | hmdb.ca |
Microbial Transformation and Bioproduction of Flavone Derivatives
While plants are the primary natural source of flavonoids, microorganisms offer a promising alternative for producing these valuable compounds. unimi.it Microbial transformation, or biotransformation, uses whole microbial cells or their enzymes to catalyze specific chemical reactions on a substrate, often with high regio- and stereoselectivity. researchgate.net This can be used to produce rare flavonoids or to create novel derivatives. researchgate.net
A significant finding is the biotransformation of 2',5'-Dimethoxyflavone to produce its isomer, 5'-hydroxy-2'-methoxyflavone . This reaction is catalyzed by the filamentous fungus Beauveria bassiana. researchgate.net This demonstrates a viable biotechnological route to obtain this specific compound, which may be more efficient than total chemical synthesis or extraction from potentially scarce natural sources.
Fungi, particularly from the genera Aspergillus and Penicillium, and bacteria like Streptomyces, are widely studied for their ability to transform flavonoids. biosynth.com The main reactions include hydroxylation, demethylation, glycosylation, and dehydrogenation. researchgate.net For example, studies have shown that various Aspergillus species can hydroxylate flavones. biosynth.com Streptomyces species are also known to perform C-4' hydroxylation on ring A hydroxylated flavones. biosynth.com
The development of engineered microbial hosts, or "cell factories," using synthetic biology is another advanced approach. By introducing and optimizing flavonoid biosynthetic pathways in microorganisms like Saccharomyces cerevisiae (yeast), researchers aim for the sustainable and scalable production of various flavonoids, including flavanones, flavones, and flavonols, from simple carbon sources.
| Microbial Process | Description | Example | Reference |
| Microbial Transformation | Use of whole microbial cells to modify a substrate. | Conversion of 2',5'-Dimethoxyflavone to 5'-hydroxy-2'-methoxyflavone by Beauveria bassiana. | researchgate.net |
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the flavonoid skeleton. | 4'-hydroxylation of flavone by various fungal species. | biosynth.com |
| Dehydrogenation | Removal of hydrogen atoms, creating a double bond. | Transformation of 7-methoxyflavanone (B1630992) to 4'-hydroxy-7-methoxyflavone by Aspergillus ochraceus. | |
| Synthetic Biology | Engineering metabolic pathways in host microbes for de novo production. | Production of naringenin (B18129) and other flavonoids in engineered Saccharomyces cerevisiae. |
Synthetic Chemistry and Structural Derivatization of Flavones
Chemical Synthesis Pathways for Flavone (B191248) Skeletons
The construction of the fundamental 2-phenylchromen-4-one structure of flavones can be achieved through several established synthetic routes. These methods provide access to a wide array of flavone derivatives by varying the starting materials.
Classic and Modern Approaches to Flavone Core Synthesis (e.g., Claisen-Schmidt Condensation, Oxidative Cyclization, Baker-Venkataraman Reaction)
Three principal strategies have traditionally dominated the synthesis of the flavone core: the Baker-Venkataraman rearrangement, the Claisen-Schmidt condensation followed by oxidative cyclization, and the Allan-Robinson reaction.
The Claisen-Schmidt condensation is a foundational method for preparing chalcones, which are key precursors for flavones. orientjchem.org This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. innovareacademics.inrroij.com The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the flavone ring system. innovareacademics.inchemijournal.com Various reagents can effect this cyclization, with iodine in solvents like dimethyl sulfoxide (B87167) (DMSO) being a commonly employed system. orientjchem.orgorientjchem.orgaip.org Modern variations of this cyclization utilize catalysts such as palladium(II) to achieve the transformation under milder conditions. rsc.orgrsc.org The general mechanism for oxidative cyclization involves an intramolecular oxo-Michael addition to form an enolate, which is then oxidized to yield the flavone. chemijournal.com
The Baker-Venkataraman rearrangement offers a different pathway, starting with the acylation of a 2-hydroxyacetophenone (B1195853) to form a 2-acyloxyacetophenone. wikipedia.org This intermediate, when treated with a base like potassium hydroxide (B78521) (KOH), undergoes an intramolecular acyl transfer to rearrange into a 1,3-diketone (specifically, an o-hydroxydibenzoylmethane). rsc.orgchemistry-reaction.com Subsequent acid-catalyzed cyclodehydration of this diketone furnishes the final flavone structure. innovareacademics.inwikipedia.orgrsc.org This method is a robust and frequently used route for flavone synthesis. xiahepublishing.comresearchgate.netnih.gov
| Synthetic Pathway | Key Reaction | Starting Materials | Intermediate | Final Product | Key Reagents/Conditions |
|---|---|---|---|---|---|
| Claisen-Schmidt/Oxidative Cyclization | Aldol Condensation & Oxidative Cyclization | 2'-Hydroxyacetophenone, Aromatic Aldehyde | 2'-Hydroxychalcone | Flavone | Base (e.g., NaOH, KOH) for condensation; Oxidant (e.g., I₂, DMSO) for cyclization. orientjchem.orgaip.org |
| Baker-Venkataraman Rearrangement | Intramolecular Acyl Transfer & Cyclodehydration | 2-Hydroxyacetophenone, Aromatic Acid Chloride/Anhydride | 1,3-Diketone | Flavone | Base (e.g., Pyridine, KOH) for rearrangement; Acid (e.g., H₂SO₄, Acetic Acid) for cyclization. rsc.org |
Targeted Introduction and Modification of Hydroxyl and Methoxy (B1213986) Groups
The specific pattern of hydroxylation and methoxylation on the flavone rings is crucial for their biological activity. Synthetic strategies allow for the precise placement of these functional groups.
Synthesis of Hydroxylated and Methoxylated Flavones
The synthesis of flavones bearing hydroxyl (-OH) and methoxy (-OCH₃) groups, such as 5-Hydroxy-2'-methoxyflavone, requires the use of appropriately substituted starting materials. iiarjournals.org For instance, in a Claisen-Schmidt approach, a dihydroxyacetophenone (like 2',6'-dihydroxyacetophenone) could be condensed with a methoxy-substituted benzaldehyde (B42025) (like 2-methoxybenzaldehyde). Subsequent reactions would then be employed to achieve the final substitution pattern.
Synthesizing polyhydroxyflavones can be challenging as the unprotected hydroxyl groups can interfere with certain reaction conditions. rroij.comxiahepublishing.com Therefore, the use of protecting groups, such as benzyl (B1604629) or methoxymethyl (MOM) ethers, is a common strategy. xiahepublishing.commdpi.com These groups shield the hydroxyl functions during the synthesis of the flavone core and can be removed in later steps to yield the desired hydroxylated product. xiahepublishing.com For example, 5,7-dihydroxyflavone analogs have been prepared from 2,4,6-trihydroxyacetophenone by first protecting the hydroxyl groups, forming the flavone ring, and then deprotecting them. nih.govkoreascience.kr
Selective Demethylation and Methylation Strategies
The interconversion between hydroxyl and methoxy groups is a key tool in the synthesis of specific flavone derivatives. Selective demethylation (cleavage of a methyl ether to a hydroxyl group) and methylation (conversion of a hydroxyl group to a methyl ether) are critical transformations.
Selective demethylation of polymethoxylated flavones can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. researchgate.net Aluminum chloride (AlCl₃) in solvents like ether or nitrobenzene (B124822) has been shown to be particularly effective for the selective demethylation of the 5-methoxyl group in flavanones and flavones, due to the formation of a complex with the C5-oxygen and the C4-carbonyl group. ias.ac.inacgpubs.org Another reported method for selective 5-O-demethylation involves an unexpected reaction with semicarbazide (B1199961) in glacial acetic acid. acgpubs.orgresearchgate.net
Conversely, selective methylation of polyhydroxyflavones can also be controlled. The reactivity of hydroxyl groups on the flavone nucleus varies depending on their position. rsc.org For instance, the 7-hydroxyl group is generally the most acidic and can be selectively methylated using reagents like dimethyl sulfate (B86663) with potassium carbonate in acetone (B3395972). rsc.org The 5-hydroxyl group is chelated to the C4-carbonyl, making it less reactive and often requiring stronger methylation conditions or prior protection of other hydroxyl groups.
| Transformation | Position | Reagent/Method | Key Feature |
|---|---|---|---|
| Selective Demethylation | 5-OCH₃ | Aluminum chloride (AlCl₃) in ether ias.ac.in | Chelation with C4-carbonyl facilitates selective cleavage. |
| Selective Demethylation | General | Boron tribromide (BBr₃) researchgate.net | Strong, general reagent for aryl ether cleavage. |
| Selective Demethylation | 5-OCH₃ | Semicarbazide in acetic acid acgpubs.orgresearchgate.net | Serendipitous and specific method for 5-O-demethylation. |
| Selective Methylation | 7-OH | Dimethyl sulfate, K₂CO₃, acetone rsc.org | The 7-OH is typically the most reactive hydroxyl for methylation. |
Derivatization Strategies for this compound Analogues
To explore structure-activity relationships or to develop probes for biological studies, the synthesis of analogues and derivatives of a lead compound is essential.
Synthesis of Specific Derivatives (e.g., O-acetylated, radiolabeled)
The derivatization of hydroxyl groups is a common strategy in flavonoid chemistry. mdpi.com The 5-hydroxyl group of 5-hydroxyflavones can be readily converted into an O-acetylated derivative using reagents like acetic anhydride. This transformation is often performed to characterize the parent compound or to modulate its properties. For example, 6-bromo-5-hydroxy-7-methoxyflavone has been characterized as its acetyl derivative. uniroma1.it The selective acetylation of other hydroxyl groups in the presence of an unprotected 5-hydroxyl group can be challenging due to the latter's lower reactivity.
The synthesis of radiolabeled analogues is crucial for imaging studies and for tracking the compound's metabolic fate. grafiati.com While specific reports on the radiolabeling of this compound are scarce, general methods for incorporating radioisotopes into flavonoids can be applied. This could involve introducing a radioactive isotope like iodine-123 (¹²³I) or carbon-14 (B1195169) (¹⁴C). For instance, a precursor aldehyde or acetophenone (B1666503) could be synthesized with a ¹⁴C label, which is then carried through the synthetic sequence to yield the radiolabeled flavone. Alternatively, if a bromo-substituted analogue is prepared, it could potentially be converted to a tritiated or radioiodinated derivative. The synthesis of radiolabeled nucleoside analogues, for example, has been well-documented and involves multi-step procedures to incorporate the radioisotope. nih.gov
Design and Synthesis of Hybrid Flavone Compounds for Biological Studies
The design of hybrid molecules is a well-established strategy in medicinal chemistry, aiming to develop novel compounds with improved biological profiles. This approach involves the covalent linking of two or more distinct pharmacophores, or active molecular scaffolds, into a single chemical entity. mdpi.commdpi.com The rationale behind this strategy is that the resulting hybrid compound may exhibit a range of advantages over the individual parent molecules, such as synergistic or additive efficacy, activity against multiple biological targets, or improved pharmacokinetic properties. mdpi.comnih.gov The flavone nucleus, including structures related to this compound, serves as a versatile platform for the development of such hybrids due to its inherent biological activities and multiple sites for chemical modification. mdpi.comijpsr.com
The design process for flavone hybrids is often guided by the known biological activities of the selected pharmacophores. For instance, a flavone moiety with known anticancer properties might be combined with another scaffold that targets a different cancer-related pathway. gu.se This can involve linking the flavone to other heterocyclic systems, amides, or even metal complexes to generate novel chemical structures for biological evaluation. mdpi.comreading.ac.uk
Research Findings on Flavone-Based Hybrids
Several research endeavors have focused on creating and evaluating flavone-based hybrid compounds for various biological applications, particularly in anticancer research. These studies highlight different synthetic approaches and design principles.
One prominent strategy involves the synthesis of flavone-amide hybrids . Researchers have synthesized series of trimethoxyflavone-based aryl-amides by starting with flavone structures such as 5-hydroxy-6,7-dimethoxyflavone. mdpi.compreprints.org In this design, the bulky aromatic entity of approved arylamide-type drugs was replaced with a flavone scaffold. The amide bond was typically formed at the 3' or 4' positions on the B-ring of the flavone, coupling amino-functionalized flavone precursors with various acyl chlorides. mdpi.compreprints.org
Another successful approach is the creation of flavone-triazole hybrids . New hybrid compounds have been synthesized by chemically derivatizing the hydroxyl groups of flavones like chrysin (B1683763) and kaempferol (B1673270) with functionalized 1,2,3-triazole moieties. mdpi.com The resulting mono- and bis-coupled hybrids were evaluated for their antiproliferative activity across numerous cancer cell lines. mdpi.com
The use of flavone precursors, such as chalcones, has also been explored for creating hybrids. The piperazine (B1678402) ring is recognized as a "privileged structure" in drug discovery and has been incorporated into chalcone-piperazine hybrids . nih.gov These compounds have been investigated for their antitumor activities. nih.gov
Furthermore, the complexation of flavones with metals represents another hybridization strategy. Novel flavone-metal complexes , such as those involving Ruthenium(II)-p-cymene, have been synthesized and confirmed spectroscopically. reading.ac.uk This approach aims to combine the biological properties of the flavone with the unique chemical and therapeutic potential of the metal center, with a view toward developing agents with dual activities, such as antiangiogenic and immunomodulatory effects. reading.ac.uk
The following tables summarize the types of hybrid compounds designed and provide specific examples of their biological evaluation.
Table 1: Overview of Flavone Hybrid Compound Strategies
| Hybrid Type | Parent Scaffolds | Linker Type | Target Biological Area |
|---|---|---|---|
| Flavone-Amide | Flavone + Arylamide | Amide | Anticancer |
| Flavone-Triazole | Flavone + 1,2,3-Triazole | Triazole | Anticancer |
| Chalcone-Piperazine | Chalcone (B49325) + Piperazine | Amide | Anticancer |
Table 2: Examples of Synthesized Hybrid Flavone Derivatives and Their Biological Investigation
| Compound Type | Specific Derivative(s) | Research Finding |
|---|---|---|
| Flavone-Metal Hybrid | Ruthenium(II)-p-cymene complex of a halogenated flavone derivative (Compound 19 ) | Resulted in a 46% yield from synthesis; investigated for antiangiogenic properties. reading.ac.uk |
| Flavone-Metal Hybrid | Ruthenium(II)-p-cymene complex of a halogenated flavone derivative (Compound 20 ) | Resulted in a 30% yield from synthesis; investigated for antiangiogenic properties. reading.ac.uk |
| Flavone-Thio Derivative | 4-thio derivative of a halogenated flavone (Compound 11 ) | Inhibited VEGFR2 phosphorylation by 57% at a 10 μM concentration. reading.ac.uk |
| Flavone-Thio Derivative | 4-thio derivative of a halogenated flavone (Compound 12 ) | Inhibited VEGFR2 phosphorylation by 37% at a 10 μM concentration. reading.ac.uk |
Molecular and Cellular Mechanisms of Action of Flavonoids
Oxidative Stress and Reactive Oxygen Species (ROS)-Mediated Pathways
DNA Damage and Activation of Stress Response Genes (e.g., GADD153)
There is currently limited specific research available that directly investigates the capacity of 5-Hydroxy-2'-methoxyflavone to cause DNA damage or to activate stress response genes such as GADD153 (Growth Arrest and DNA Damage-inducible gene 153), also known as CHOP. While other related flavonoid compounds have been studied for these effects, the direct impact of the 5-hydroxy and 2'-methoxy substitution pattern on these pathways remains an area requiring further investigation. For instance, the related compound 5-methoxyflavone (B191841) has been identified as an inhibitor of DNA polymerase-beta, which is involved in DNA repair, suggesting a potential interaction with DNA maintenance pathways. medchemexpress.comnih.gov However, specific data on DNA damage induction by this compound is not available.
Apoptotic Signaling Cascades
Apoptosis, or programmed cell death, is a critical cellular process. The involvement of this compound in these signaling cascades has been explored through studies on the closely related compound 2'-methoxyflavone (B191848) (2'-MF). Research indicates that 2'-MF can enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in human leukemic cells. nih.gov This enhancement suggests an interaction with the core apoptotic machinery, primarily through the intrinsic or mitochondrial pathway. nih.gov The pro-apoptotic activity involves an increase in oxidative stress within the cell, which is a common trigger for mitochondrial-mediated apoptosis. nih.gov
Caspase-Dependent and Caspase-Independent Apoptosis
The apoptotic activity of related methoxyflavones is largely characterized as caspase-dependent. In studies involving 2'-methoxyflavone, the apoptotic process is marked by the activation of key initiator and effector caspases. nih.gov Specifically, the activation of caspase-8 and caspase-3 has been observed, which are central to the execution of the apoptotic program. nih.gov Caspase-8 is an initiator caspase typically associated with the extrinsic apoptosis pathway, while caspase-3 is a primary executioner caspase that cleaves numerous cellular substrates to orchestrate cell death. This evidence points towards a defined, caspase-mediated mechanism of action for flavonoids with this substitution pattern.
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2, Bax, BID)
The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. The related compound 2'-methoxyflavone has been shown to modulate this balance in favor of apoptosis. nih.gov Its activity includes the up-regulation of the pro-apoptotic protein Bax and the cleavage of Bid, another pro-apoptotic member, into its truncated form (tBid). nih.gov Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. mdpi.com Furthermore, 2'-MF was found to decrease the levels of anti-apoptotic proteins like Mcl-1. nih.gov This concerted regulation shifts the cellular signaling to favor mitochondrial dysfunction and cell death.
| Apoptotic Marker | Observed Effect | Reference |
|---|---|---|
| Bax (Pro-apoptotic) | Up-regulation | nih.gov |
| Bid (Pro-apoptotic) | Cleavage to tBid | nih.gov |
| Mcl-1 (Anti-apoptotic) | Down-regulation | nih.gov |
| Caspase-8 (Initiator) | Activation | nih.gov |
| Caspase-3 (Effector) | Activation | nih.gov |
Gene Expression and Transcription Factor Modulation
The ability of flavonoids to modulate gene expression and the activity of transcription factors is a key aspect of their biological effects. However, specific studies detailing the comprehensive effects of this compound on global gene expression or a wide range of transcription factors are not currently available.
Inhibition of NF-κB Activation and Related Gene Expression
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and proliferation. There is no specific information in the available research detailing the direct inhibition of NF-κB activation by this compound. Other methoxylated flavones, such as 5-methoxyflavone, have been shown to suppress the activation of NF-κB signaling pathways, thereby reducing the expression of inflammatory mediators. nih.gov However, whether the specific structure of this compound confers similar activity has not been elucidated.
Induction of Protective Gene Expression (e.g., Heme Oxygenase-1)
The induction of cytoprotective genes is a crucial mechanism for cellular defense against oxidative stress. Heme Oxygenase-1 (HO-1) is a key antioxidant enzyme regulated by the transcription factor Nrf2. nih.govnih.gov There is currently no direct evidence to suggest that this compound induces the expression of Heme Oxygenase-1. Studies on the related compound 5-methoxyflavone have shown that it can activate the Nrf2/HO-1 pathway in certain cell types, but this specific activity has not been confirmed for this compound. researchgate.net
Insufficient Data to Generate Article on this compound and Multidrug Resistance
A comprehensive review of existing scientific literature reveals a significant lack of specific research data on the chemical compound this compound concerning its role in the reversal of multidrug resistance (MDR) in cancer.
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as efflux pumps to remove cytotoxic drugs from cancer cells. Flavonoids, a broad class of naturally occurring compounds, have been extensively studied for their potential to inhibit these efflux pumps and act as chemosensitizers.
Consequently, a detailed and scientifically accurate article focusing solely on the interaction of this compound with efflux pumps and its chemosensitizing effects, as per the requested outline, cannot be generated at this time due to the absence of specific research findings. Further investigation and dedicated studies are required to elucidate the potential role of this specific compound in overcoming multidrug resistance.
Structure Activity Relationship Sar Studies of Hydroxylated and Methoxylated Flavones
Impact of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Activities
The substitution pattern on the A and B rings of the flavone (B191248) nucleus is a primary determinant of biological activity. The presence, position, and number of hydroxyl and methoxy groups can significantly alter properties like antioxidant capacity, enzyme inhibition, and antiproliferative effects.
The aromatic A and B rings are essential for the biological activity of flavones, and structural modifications on these rings are a key strategy for modulating their function mdpi.com. Electron-donating groups, such as hydroxyl and methoxy moieties, are common substituents mdpi.com.
Ring A: Substituents on the A-ring significantly influence the biological activity profile. For instance, in studies on antiproliferative activity in HL60 cells, the position of a methoxy group on the A-ring had pronounced effects. 5-methoxyflavone (B191841) and 7-methoxyflavone showed moderate activity, whereas 6-methoxyflavone was inactive iiarjournals.orgiiarjournals.org. Conversely, for hydroxylated derivatives, only 6-hydroxyflavone displayed activity among the A-ring monohydroxylated compounds tested, suggesting a critical role for the A-ring in interactions with target molecules iiarjournals.orgiiarjournals.org. The 5,7-dihydroxylation pattern on the A ring is considered important for anti-MRSA activity nih.gov.
Ring B: The substitution pattern of the B-ring is often considered a crucial determinant of antiradical and antioxidant potency nih.govmdpi.com. Even a single hydroxyl group on the B-ring can confer noticeable scavenging potential mdpi.com. The antioxidant activity of flavonoids is often linked to the presence of a hydroxy group on the B ring, particularly at the C4' position mdpi.com. In terms of antiproliferative activity, an increase in the number of methoxyl groups on the B-ring has been shown to reduce activity iiarjournals.org. For example, the methylation of hydroxyl groups at the C-3' and C-4' positions was found to drastically reduce antiproliferative effects iiarjournals.org. The presence of a methoxyl group in ring B can also reduce activity against certain bacteria mdpi.com.
The following table summarizes the impact of substituent positioning on the antiproliferative activity of select flavones in HL60 cells.
| Compound | Substituents | IC50 (µM) | Reference |
| Flavone | Unsubstituted | 64 | iiarjournals.org |
| 3',4'-Dihydroxyflavone | 3'-OH, 4'-OH | 51 | iiarjournals.org |
| 3',4'-Dimethoxyflavone | 3'-OCH3, 4'-OCH3 | >400 | iiarjournals.org |
| 5-Methoxyflavone | 5-OCH3 | 48 | iiarjournals.orgiiarjournals.org |
| 6-Methoxyflavone | 6-OCH3 | >400 | iiarjournals.orgiiarjournals.org |
| 7-Methoxyflavone | 7-OCH3 | 68 | iiarjournals.orgiiarjournals.org |
| 6-Hydroxyflavone | 6-OH | 89 | iiarjournals.orgiiarjournals.org |
| 5,4'-Dihydroxyflavone | 5-OH, 4'-OH | 28 | iiarjournals.org |
| 5,3',4'-Trihydroxyflavone | 5-OH, 3'-OH, 4'-OH | 13 | iiarjournals.org |
Certain hydroxyl positions on the flavone scaffold are consistently highlighted as critical for various biological activities.
C-3' and C-4' Hydroxyl Groups: The B-ring's hydroxylation pattern is a major determinant of antioxidant activity, largely because it can donate a hydrogen atom to stabilize free radicals nih.gov. The ortho-dihydroxy, or catechol, structure at the C-3' and C-4' positions is particularly significant for high antioxidant capacity nih.govfiveable.memdpi.com. This catechol moiety allows for the formation of a stable radical upon oxidation nih.gov. The importance of the 3',4'-dihydroxy moiety was also demonstrated in antiproliferative studies, where its presence improved activity compared to the unsubstituted flavone iiarjournals.org. For flavones, the C4' position is often the most active site for hydrogen abstraction in radical scavenging, a tendency that is enhanced by the possibility of hydrogen bonding with an adjacent C3' hydroxyl group mdpi.com.
The table below illustrates the influence of C-5, C-3', and C-4' hydroxylation on the antioxidant and antiproliferative activities of flavones.
| Flavone Derivative | Key Hydroxyl Positions | Observed Biological Activity | Reference |
| 5-Hydroxyflavones | C-5 | Important for anti-MRSA activity | nih.gov |
| Luteolin | C-5, C-7, C-3', C-4' | Potent antioxidant and antiproliferative agent | mdpi.comiiarjournals.org |
| Apigenin | C-5, C-7, C-4' | Moderate antioxidant and antiproliferative agent | nih.gov |
| 3',4'-Dihydroxyflavone | C-3', C-4' | Improved antiproliferative activity over flavone | iiarjournals.org |
| 5,3',4'-Trihydroxyflavone | C-5, C-3', C-4' | Most potent antiproliferative activity in a tested series | iiarjournals.orgiiarjournals.org |
The balance between hydroxylation and methoxylation significantly impacts a flavone's physicochemical properties and biological activity. Methoxylation, the replacement of a hydroxyl group with a methoxy group, generally increases lipophilicity, which can enhance the ability of a compound to cross cell membranes fiveable.menih.govmdpi.com.
While hydroxylation is often crucial for antioxidant activity through radical scavenging, methoxylation can offer advantages for other biological effects, such as antiproliferative activity fiveable.me. It has been observed that methoxylated flavones can be more potent than their hydroxylated analogs. For example, 5,7,4'-trimethoxyflavone was found to be about eight times more potent as an antiproliferative agent than its trihydroxy analog, apigenin nih.gov. This increased potency may be due to greater cellular uptake and metabolic stability of the methoxylated compounds fiveable.menih.gov.
However, the effect is not universal and depends on the specific substitution pattern. For instance, while increasing methoxyl groups on the A-ring can enhance antiproliferative activity, an increase on the B-ring tends to reduce it iiarjournals.org. Generally, the O-methylation of hydroxyl groups leads to a decrease in radical scavenging capacity nih.gov. The specific pattern of methylation is key; for example, 7- and 4'-methoxylation are common, as the corresponding hydroxyl groups are often present in the biosynthetic pathway mdpi.com.
Role of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonds are non-covalent interactions within a molecule that can significantly influence its stability, conformation, and reactivity mdpi.com. In flavones, a prominent intramolecular hydrogen bond can form between a 5-hydroxyl group and the adjacent 4-keto oxygen. This interaction contributes to the planarity of the molecule, which can enhance conjugation between the A and C rings mdpi.com.
Hydrogen bonding is also critical in the B-ring. For instance, B-ring hydroxyl groups can form hydrogen bonds with a 3-hydroxyl group (in the case of flavonols), which helps to align the B-ring with the rest of the molecule and enhances antioxidant activity nih.gov. Adjacent hydroxyl groups on the B-ring, such as the catechol group, can stabilize the flavonoid radical through hydrogen bonding, thereby increasing antioxidant potency mdpi.com. Theoretical studies have shown that disrupting these intramolecular hydrogen bonds can lead to decreased molecular stability nih.gov. The presence of these bonds is a stabilizing factor, decreasing the energy required to form a radical and thus enhancing antioxidant potential mdpi.com.
Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking
Computational methods are powerful tools for elucidating the SAR of flavonoids and guiding the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies quantitatively correlate the molecular structures or physicochemical properties of a series of compounds with their biological activity nih.gov. For flavonoids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models can predict the activity of untested compounds and provide insights into the structural features that are important for activity nih.gov. For example, 3D-QSAR models developed for flavonoid inhibitors of P-glycoprotein predicted that hydrophobic and steric parameters are crucial for activity researchgate.net.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is widely used to understand how flavonoids interact with protein targets at a molecular level. Docking studies have shown that the hydroxyl groups of flavonoids are crucial for forming hydrogen bonds with key amino acid residues in the active site of enzymes nih.govnih.gov. For instance, docking studies of flavonoids with the E. coli GyrB protein revealed that 3-hydroxyl, 5-hydroxyl, and 7-hydroxyl groups were critical for interacting with key residues, which was consistent with QSAR findings nih.gov. Similarly, docking has been used to identify flavonoids that can block the formation of protein complexes, such as the AHR:ARNT heterodimer, by interacting at the protein-protein interface mdpi.com.
Synergistic Effects of Functional Groups on Biological Activity
The biological activity of a flavone is often not merely the sum of the contributions of its individual functional groups. Instead, these groups can act synergistically to enhance potency.
A prime example of this is the interplay between hydroxylation patterns on the A and B rings for antiproliferative activity. The presence of a 3',4'-dihydroxy moiety on the B-ring and a 5-hydroxy group on the A-ring results in a significantly more potent compound (5,3',4'-trihydroxyflavone) than derivatives possessing only one of these features (3',4'-dihydroxyflavone or 5,4'-dihydroxyflavone) iiarjournals.org. This suggests that the two dihydroxy moieties have different mechanisms of action and that their combination leads to a synergistic enhancement of activity iiarjournals.org.
In the context of antioxidant activity, the influence of a 3-OH group (in flavonols) is enhanced by the presence of a 3',4'-catechol group in the B-ring, an effect attributed to intramolecular hydrogen bonding that aligns the rings and improves radical stabilization nih.gov. This demonstrates how the combined presence and specific spatial relationship of functional groups can lead to a biological effect greater than what would be expected from each group in isolation.
Conformational Analysis and its Relevance to Activity
The biological activities of hydroxylated and methoxylated flavones are intricately linked to their three-dimensional structure. The conformational flexibility, primarily concerning the orientation of the B-ring relative to the planar A-C ring system, plays a pivotal role in how these molecules interact with biological targets. This conformation is largely defined by the dihedral angle (τ) of the C3-C2-C1'-C6' bond, which governs the degree of planarity of the entire structure. nepjol.info
Intramolecular Hydrogen Bonding: The hydroxyl group at the C-5 position forms a strong intramolecular hydrogen bond with the adjacent C-4 keto group. researchgate.net This interaction creates a stable, six-membered pseudo-ring, which enhances the planarity and rigidity of the A and C rings. This hydrogen bond also influences the electronic properties and antioxidant potential of the molecule. researchgate.net
Steric Hindrance: The methoxy group at the C-2' (ortho) position of the B-ring introduces significant steric hindrance. This steric clash prevents the B-ring from being coplanar with the A-C ring system. As a result, the B-ring is forced to rotate out of the plane, leading to a non-planar or "twisted" conformation. Computational studies on various flavones have shown that substituents at the ortho position of the B-ring are a major cause of non-planarity.
The relevance of this twisted conformation to biological activity is multifaceted. A planar structure is often considered essential for activities that rely on intercalation, such as binding to DNA. tandfonline.com For example, studies on xanthine oxidase inhibition have shown that planar flavones are significantly more potent inhibitors than their non-planar flavanone counterparts, suggesting that planarity is crucial for interacting with the enzyme's active site. tandfonline.com
Conversely, for other activities, a certain degree of non-planarity may be beneficial or irrelevant. For antioxidant activity, the relationship is complex. While the C2=C3 double bond provides conjugation that is important for radical scavenging, perfect planarity is not always necessary. nepjol.infomdpi.com The antioxidant capacity is often more dependent on the hydrogen-donating ability of the hydroxyl groups and the stability of the resulting radical. mdpi.com A study on quercetin and its derivatives found that compounds with high antioxidant activity possessed slightly twisted conformations with dihedral angles around 11 degrees. nepjol.info
The specific conformation adopted by a flavone influences how it fits into the binding pockets of enzymes or receptors. The orientation of the hydroxyl and methoxyl groups, dictated by the B-ring's rotation, determines which functional groups are available for hydrogen bonding or other interactions with a biological target. Therefore, the conformational analysis of flavones like 5-Hydroxy-2'-methoxyflavone is critical for understanding their structure-activity relationships.
Table 1: Relationship Between Flavone Structure, Planarity, and Biological Activity
Table 2: List of Compounds Mentioned
Analytical Methodologies for 5 Hydroxy 2 Methoxyflavone and Its Analogues
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating 5-Hydroxy-2'-methoxyflavone from complex mixtures, such as plant extracts or reaction media, and for determining its concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like flavonoids. Reversed-phase HPLC is commonly used for the separation and quantification of 5-hydroxy polymethoxyflavones (5-OH-PMFs). documentsdelivered.comnih.gov The method's versatility is enhanced by coupling it with various detectors that offer different levels of sensitivity and selectivity.
UV-Visible (UV) Detectors: UV detection is a widely used method for quantifying flavonoids. nih.gov The analysis of various 5-demethylated PMFs in commercial orange peel extracts has been successfully performed using HPLC with UV detection. nih.gov For methoxyflavones, detection is often set at specific wavelengths, such as 254 nm, to achieve good linearity and sensitivity. nih.govscielo.br Validation studies for HPLC-UV methods demonstrate excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.govscielo.brnih.gov The limits of detection (LOD) and quantification (LOQ) are crucial for determining trace amounts. For instance, in the analysis of methoxyflavones, LODs can range from 0.70 to 1.01 µg/mL and LOQs from 2.12 to 3.07 µg/mL. nih.gov
Electrochemical (EC) Detectors: For enhanced sensitivity, HPLC systems can be equipped with electrochemical detectors. This approach has proven to be highly effective for the quantification of 5-OH-PMFs. documentsdelivered.comresearchgate.net A developed HPLC-EC method for four 5-OH-PMFs showed a sensitivity over 160 times higher than that of UV detection. documentsdelivered.comresearchgate.net The limit of detection for various hydroxylated polymethoxyflavones using EC detection can be as low as 0.65 to 1.8 ng/mL. documentsdelivered.comresearchgate.net Validation of these methods includes assessing linearity, accuracy, and precision, with recovery rates typically ranging from 96.17% to 110.82%. documentsdelivered.com The high sensitivity of EC detection is particularly advantageous for analyzing biological samples where concentrations of these compounds may be very low. documentsdelivered.comnih.gov Phenolic groups in flavonoids are electrochemically active, making EC detection a suitable and sensitive choice. mdpi.com
Table 1: HPLC Method Validation Parameters for Flavonoid Analysis
| Analyte Type | Detector | Linearity (r²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Methoxyflavones | UV | > 0.9996 | 0.70 - 1.01 µg/mL | 2.12 - 3.07 µg/mL | nih.gov |
| Hydroxylated Polymethoxyflavones | Electrochemical (EC) | > 0.9992 | 0.8 - 3.7 ng/mL | Not Specified | nih.gov |
| 5-Hydroxy Polymethoxyflavones | Electrochemical (EC) | Not Specified | 0.65 - 1.8 ng/mL | Not Specified | documentsdelivered.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, most flavonoids, including this compound, are non-volatile due to the presence of polar hydroxyl groups. nih.gov Therefore, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. researchgate.netmdpi.com
This derivatization process involves replacing the active hydrogens in the hydroxyl groups with less polar functional groups. mdpi.com Silylation is a common and effective derivatization technique for flavonoids, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with trimethylchlorosilane (TMCS). nih.govnih.gov This process reduces the polarity and increases the volatility and thermal stability of the flavonoids. mdpi.com
Once derivatized, the compounds can be separated on a GC column and detected by a mass spectrometer, which provides detailed structural information and allows for high-sensitivity quantification. researchgate.net GC-MS offers high resolution and low detection limits for flavonoid analysis. researchgate.net The chromatographic separation of derivatized flavonoids and phenolic acids can be achieved in approximately 45 minutes. researchgate.net The use of GC-MS has been successfully applied to determine various flavonoids in biological samples like human plasma after derivatization. nih.gov
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the complete structure of flavonoids. diva-portal.orgresearchgate.net
1D-NMR (¹H and ¹³C):
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For flavonoids, the ¹H NMR spectrum shows characteristic signals for protons on the A, B, and C rings. researchgate.netsilae.it
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift can indicate the type of carbon (e.g., aromatic, carbonyl, methoxy). hebmu.edu.cnjst.go.jp The position of hydroxyl and methoxy (B1213986) groups significantly influences the chemical shifts of adjacent carbon atoms, which is crucial for determining the substitution pattern. hebmu.edu.cn
2D-NMR (e.g., COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, helping to establish proton-proton connectivity within the individual rings of the flavonoid structure. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. diva-portal.orgresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different structural fragments of the molecule, for example, confirming the position of the methoxy group by observing a correlation between the methoxy protons and the corresponding carbon on the B-ring. diva-portal.orgresearchgate.net
The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. diva-portal.org
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements. massbank.jpmdpi.com This allows for the determination of the elemental formula of the parent ion. For instance, the exact mass of 5,7-Dihydroxy-2'-methoxyflavone (C₁₆H₁₂O₅) is 284.0685, which can be precisely measured by HR-MS. massbank.jp
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification. nih.gov For flavonoids, common fragmentation pathways involve retro-Diels-Alder (RDA) reactions that cleave the C-ring, providing information about the substitution patterns on the A and B rings. mdpi.comnih.gov The loss of small neutral molecules like CO, H₂O, and methyl radicals (CH₃•) from methoxy groups are also diagnostic fragmentation pathways. nih.govnih.gov The mass spectrum of 5,7-Dihydroxy-2'-methoxyflavone shows a molecular ion peak and characteristic fragment ions that aid in its identification. massbank.eu
Table 2: Mass Spectrometry Data for a this compound Analogue
| Compound | Formula | Ionization Mode | [M-H]⁻ m/z (Observed) | Technique | Source |
|---|---|---|---|---|---|
| 5,7-Dihydroxy-2'-methoxyflavone | C₁₆H₁₂O₅ | ESI Negative | 283.0614 | LC-ESI-QTOF MS2 | massbank.eu |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for the preliminary identification of flavonoids and for studying their interactions with other molecules. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. nepjol.infomdpi.com
Band I (typically 300-385 nm) corresponds to the absorption of the cinnamoyl system (B-ring and C-ring). nepjol.info
Band II (typically 240-290 nm) is associated with the absorption of the benzoyl system (A-ring). nepjol.info
The exact positions of these absorption maxima are influenced by the substitution pattern on the flavonoid skeleton. The presence of hydroxyl and methoxy groups at various positions causes shifts in these bands. Shift reagents, such as aluminum chloride (AlCl₃), sodium acetate (B1210297) (NaOAc), and sodium hydroxide (B78521) (NaOH), can be used to diagnose the presence and location of free hydroxyl groups, as they cause characteristic bathochromic (red) or hypsochromic (blue) shifts in the UV spectrum. nepjol.infomedwinpublishers.com UV-Vis spectroscopy is also used to study the formation of complexes between flavonoids and metal ions, which often results in significant changes in the absorption spectrum. mdpi.comiphy.ac.cnresearchgate.net
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for:
Hydroxyl (-OH) group stretching (typically a broad band around 3200-3600 cm⁻¹).
Carbonyl (C=O) group stretching of the C-ring (around 1650 cm⁻¹).
Aromatic C=C bond stretching (in the 1450-1600 cm⁻¹ region).
C-O stretching for the ether (methoxy) group.
FTIR is also a useful technique to confirm the success of derivatization reactions prior to GC-MS analysis, as the disappearance of the broad -OH stretching band indicates that the hydroxyl groups have been successfully silylated. nih.gov
Advanced Spectroscopic Methods for Conformational and Interaction Analysis (e.g., Circular Dichroism, Intrinsic Fluorescence)
Advanced spectroscopic techniques such as Circular Dichroism (CD) and intrinsic fluorescence are powerful tools for elucidating the conformational dynamics of flavonoids and their interactions with biological macromolecules. While specific studies on this compound are limited, the principles of these methods can be applied to understand its potential behavior.
Circular Dichroism (CD) Spectroscopy is instrumental in monitoring conformational changes in chiral molecules, including proteins and nucleic acids, upon ligand binding. Flavonoids, although typically achiral in their basic structure, can induce conformational changes in these macromolecules. The binding of a flavonoid to a protein, for instance, can alter the protein's secondary and tertiary structure, leading to changes in its characteristic CD spectrum. These spectral changes can provide insights into the nature of the interaction and the binding site. For example, a study on the interaction of a trimethoxy flavone (B191248) derivative with human serum albumin (HSA) demonstrated that the flavonoid induced minor changes in the secondary structure of the protein, suggesting a binding event that subtly alters the protein's conformation.
The conformational flexibility of flavonoids, including the rotational freedom between the B-ring and the chromone (B188151) moiety, is a key determinant of their biological activity. Advanced spectroscopic methods, in conjunction with computational modeling, can provide a detailed picture of the conformational landscape of this compound and how it is influenced by its environment and interactions with biological targets.
Chelation Studies with Metal Cations Using Spectroscopic and Mass Spectrometric Approaches
The ability of flavonoids to chelate metal ions is a crucial aspect of their chemistry and biological activity. The 5-hydroxy and 4-carbonyl groups in the A and C rings of this compound form a strong bidentate chelation site for various metal cations. Spectroscopic and mass spectrometric techniques are pivotal in characterizing these metal complexes.
Spectroscopic Approaches , primarily UV-Vis and fluorescence spectroscopy, are used to monitor the formation of flavonoid-metal complexes. Upon chelation, the electronic structure of the flavonoid is altered, leading to shifts in its absorption and emission spectra. Typically, the complexation of a 5-hydroxyflavone (B191505) with a metal ion results in a bathochromic (red) shift in the UV-Vis absorption bands. This shift can be titrated by progressively adding the metal ion to a solution of the flavonoid, allowing for the determination of the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and the binding constant. For instance, studies on 5-hydroxyflavone have shown that it forms stable complexes with metal ions like Al(III), Cu(II), and Zn(II).
The table below summarizes typical UV-Vis spectral shifts observed upon chelation of 5-hydroxyflavones with metal ions.
| Metal Ion | Ligand | Solvent | Band I Shift (nm) | Stoichiometry |
| Al(III) | 5-Hydroxyflavone | Methanol (B129727) | +20-40 | 1:1, 1:2 |
| Cu(II) | 5-Hydroxyflavone | Methanol | +15-30 | 1:2 |
| Zn(II) | 5-Hydroxyflavone | Methanol | +10-25 | 1:2 |
Mass Spectrometric Approaches , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful for confirming the stoichiometry and determining the exact mass of the flavonoid-metal complexes. ESI-MS allows for the gentle ionization of the complexes, preserving their integrity for detection. This technique can identify the formation of various complex species, including those with different ligand-to-metal ratios and the incorporation of solvent molecules or counter-ions. The high resolution and accuracy of modern mass spectrometers enable the unambiguous identification of the elemental composition of the complexes.
Development and Validation of Analytical Methods for Biological Samples
The quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissues is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for this purpose.
The development of a robust and reliable analytical method involves several key steps:
Sample Preparation: The extraction of the analyte from the complex biological matrix is a critical step to remove interfering substances and concentrate the analyte. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of the extraction method depends on the physicochemical properties of the analyte and the nature of the biological sample. For flavonoids, SPE with C18 cartridges is often employed.
Chromatographic Separation: Reversed-phase HPLC is typically used for the separation of flavonoids. The selection of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/methanol and water with acid modifiers like formic or acetic acid), and gradient elution program is optimized to achieve good resolution and peak shape for the analyte and its potential metabolites.
Detection: Diode Array Detection (DAD) or UV detection is commonly used for the quantification of flavonoids, leveraging their strong UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent specificity and low limits of detection (LOD) and quantification (LOQ).
Method Validation: A developed analytical method must be rigorously validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. The validation parameters typically include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are assessed at multiple concentration levels (low, medium, and high quality controls).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
The table below presents a hypothetical summary of validation parameters for an HPLC-MS/MS method for the determination of this compound in human plasma.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (ng/mL) | r² ≥ 0.99 | 1 - 1000 |
| Accuracy (%) | 85 - 115 (80 - 120 at LLOQ) | 95.2 - 103.5 |
| Precision (RSD %) | ≤ 15 (≤ 20 at LLOQ) | 2.1 - 8.7 |
| Recovery (%) | Consistent and reproducible | 88.5 - 94.2 |
| LLOQ (ng/mL) | - | 1 |
| Stability | No significant degradation | Stable |
Future Directions and Research Opportunities for 5 Hydroxy 2 Methoxyflavone
Further Exploration of Biological Activities and Potential Therapeutic Applications in Pre-clinical Models
Initial research into the biological effects of 5-Hydroxy-2'-methoxyflavone has yielded intriguing, albeit sometimes contradictory, results. One study investigating its cytotoxic effects on SCC-25 squamous carcinoma cell lines found it to be ineffective, with an IC50 value exceeding 200 µM. nih.govpreprints.org This suggests that in this specific cancer cell line, this compound does not exhibit significant anti-proliferative activity.
However, the broader class of methoxyflavones, which includes this compound, has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. iiarjournals.orgmdpi.commdpi.com Therefore, future preclinical studies should not be limited to cytotoxicity. A comprehensive screening of this compound against a diverse panel of cancer cell lines, including those from different tissues of origin, is warranted.
Furthermore, its potential therapeutic applications in other disease models should be explored. Given the known anti-inflammatory properties of many flavonoids, investigating the efficacy of this compound in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation could reveal novel therapeutic avenues. mdpi.comnih.gov Similarly, its potential role in metabolic disorders like diabetes and its complications is another area ripe for investigation, drawing on the established effects of other flavonoids in these conditions. chemicalbook.com
Advanced Mechanistic Studies at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. The presence of both a hydroxyl and a methoxy (B1213986) group suggests that its mechanism of action could be multifaceted. preprints.org
Future research should focus on identifying the specific cellular signaling pathways modulated by this compound. Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a global view of the changes induced by this compound in treated cells. These unbiased approaches can help identify novel protein targets and signaling cascades affected by the compound.
Key pathways to investigate, based on the known activities of other flavonoids, include the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. medchemexpress.com Additionally, its effects on cell cycle regulation, apoptosis, and angiogenesis-related pathways should be examined in detail, particularly in cancer models. Investigating its potential to modulate the activity of key enzymes, such as kinases and cyclooxygenases, could also provide valuable mechanistic insights. nih.gov
Rational Design and Synthesis of Novel Flavone (B191248) Analogues based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies can guide the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
The initial finding that this compound lacks significant cytotoxicity in one cancer cell line highlights the importance of its specific substitution pattern. nih.govpreprints.org By systematically modifying the structure of this compound, researchers can probe the roles of the 5-hydroxy and 2'-methoxy groups in its biological activity.
Future synthetic efforts could focus on:
Modification of the B-ring: Introducing or altering substituents on the 2'-methoxyphenyl ring to explore the impact on activity.
Modification of the A-ring: Altering the position or nature of the hydroxyl group on the A-ring.
Introduction of additional functional groups: Adding other moieties, such as halogens or alkyl groups, to explore their influence on the compound's properties.
The synthesis of such analogues can be achieved through established methods for flavone synthesis, often involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization. aip.org The resulting library of compounds can then be screened for various biological activities to establish clear SAR trends.
| Compound | Modification from this compound | Potential Impact on Activity |
| Analogue 1 | Additional hydroxyl group on the B-ring | May enhance antioxidant and anti-inflammatory activity. |
| Analogue 2 | Replacement of 2'-methoxy with a different alkoxy group | Could alter lipophilicity and cellular uptake. |
| Analogue 3 | Halogenation of the B-ring | May improve binding to target proteins. |
Metabolomics and Pharmacokinetics in Relevant Pre-clinical Systems
The therapeutic potential of any compound is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics. To date, there is a significant lack of specific data on the pharmacokinetics and metabolism of this compound.
Future research must address this knowledge gap by conducting comprehensive pharmacokinetic studies in relevant preclinical models, such as rodents. These studies would involve administering the compound and subsequently measuring its concentration in plasma and various tissues over time. This will provide crucial parameters such as bioavailability, half-life, and volume of distribution. nih.govfrontiersin.org
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound and its analogues. In silico methods can be employed to predict the biological activities, pharmacokinetic properties, and potential molecular targets of these compounds.
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of this compound with various protein targets. bio-conferences.orgnih.govnih.gov This can help prioritize which compounds to synthesize and test experimentally, saving time and resources. For example, docking studies could explore its potential to bind to the active sites of inflammatory enzymes or the ligand-binding domains of nuclear receptors.
Quantitative structure-activity relationship (QSAR) models can also be developed based on the biological data obtained from a series of synthesized analogues. These models can then be used to predict the activity of new, untested compounds, further guiding the design of more potent and selective molecules.
Identification of Novel Natural Sources and Sustainable Production Methods
While this compound is a known compound, its natural distribution is not well-documented. A thorough investigation of various plant species, particularly those from families known to produce a variety of flavonoids, could lead to the identification of new and abundant natural sources of this compound. This would be valuable for both research purposes and potential commercial production.
In parallel with the search for natural sources, the development of sustainable and efficient methods for the production of this compound is crucial. This could involve optimizing existing chemical synthesis routes to improve yields and reduce environmental impact. mdpi.com
Furthermore, exploring biosynthetic pathways and utilizing metabolic engineering approaches in microorganisms or plants could offer a green and scalable alternative for its production. Understanding the enzymes involved in the biosynthesis of methoxylated flavonoids in plants can provide the genetic tools necessary for heterologous production in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov
Q & A
Basic Research Questions
What spectroscopic methods are recommended for structural elucidation of 5-Hydroxy-2'-methoxyflavone?
Answer:
Structural characterization requires a combination of NMR techniques:
- 1H and 13C NMR : Identify proton and carbon environments, including methoxy (-OCH3) and hydroxyl (-OH) groups .
- COSY (Correlation Spectroscopy) : Maps through-bond couplings to assign adjacent protons, critical for resolving aromatic ring substituents .
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Determines through-space interactions to confirm substituent positions, such as methoxy groups on the flavone backbone .
- HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons with distant carbons, resolving connectivity between hydroxyl and methoxy groups on the flavone structure .
Reference Data : In studies on Hottonia palustris, COSY and ROESY confirmed substituent positions, while HMBC validated correlations between methyl groups and aromatic carbons .
How should this compound be handled to ensure laboratory safety?
Answer:
Adhere to OSHA and EU safety protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats. Glove material must resist permeability (e.g., neoprene) .
- Respiratory Protection : Use a respirator for prolonged exposure or high concentrations .
- Hygiene : Avoid skin/eye contact; wash hands after handling .
- Storage : Store at -20°C in airtight containers to prevent degradation .
Safety Note : While not classified as hazardous under CE N°1272/2008, follow general precautions for laboratory reagents .
What synthetic routes are available for this compound?
Answer:
Common methods include:
- Baker-Venkataraman Synthesis : Acylation of 2-hydroxyacetophenone derivatives followed by cyclization .
- Modified Claisen-Schmidt Condensation : Reaction of substituted benzaldehydes with ketones under alkaline conditions .
- Isolation from Natural Sources : Extraction from Hottonia palustris using ethyl acetate or methanol, followed by chromatographic purification .
Key Considerations : Monitor reaction pH and temperature to avoid byproducts like dibenzoylmethanes .
Advanced Research Questions
How can researchers design experiments to evaluate the cytotoxic activity of this compound?
Answer:
Experimental Design :
- Cell Lines : Use cancer models (e.g., melanoma A375, SCC-25) with normal cell controls (e.g., HaCaT keratinocytes) to assess selectivity .
- MTT Assay : Measure cell viability after 24–48h incubation; calculate IC50 values for dose-response curves .
- Tyrosinase Inhibition : Evaluate enzyme activity spectrophotometrically to link cytotoxicity to melanin biosynthesis pathways .
Data Interpretation : Compare IC50 ranges (e.g., 2.04–16.63 µg/mL in melanoma studies) and validate with triplicate runs .
How can contradictory data on this compound’s bioactivity be resolved?
Answer:
Address discrepancies by:
- Purity Verification : Use HPLC (>95% purity) to rule out impurities .
- Cell Line Variability : Test across multiple lines (e.g., HTB140 vs. WM793 melanoma cells) to account for genetic heterogeneity .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability .
Case Study : Butanolic fractions of Hottonia palustris showed higher cytotoxicity than isolated compounds, highlighting matrix effects .
What mechanistic studies are recommended to explore this compound’s anti-cancer effects?
Answer:
- Apoptosis Assays : Use Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
- ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to assess oxidative stress induction .
- Western Blotting : Analyze pro-apoptotic proteins (e.g., Bax, Caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
Findings : In melanoma models, this compound-induced cytotoxicity correlated with ROS elevation and Bax/Bcl-2 ratio shifts .
Methodological Challenges
How can researchers optimize chromatographic purification of this compound?
Answer:
- Column Selection : Use reverse-phase C18 columns for polar flavones .
- Mobile Phase : Gradient elution with methanol:water (70:30 to 90:10) improves resolution .
- Detection : UV at 254 nm (λmax for flavones) ensures peak identification .
Validation : Compare retention times with reference standards from NIST or Cayman Chemical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
